

Chemical and Pharmacological Profile of Zofenoprilat-d5

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Compound Focus: Zofenoprilat-NES-d5

Cat. No.: S12890675

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The table below summarizes the core identification and biological activity data for Zofenoprilat-d5 and its active form, Zofenopril.

Property	Zofenoprilat-d5	Zofenopril (Parent Drug)
Molecular Formula	C ₂₂ H ₁₈ D ₅ NO ₄ S ₂ [1]	-
Related Formula	C ₁₅ H ₁₉ NO ₃ S ₂ (as Zofenoprilat) [2]	-
Molecular Weight	434.58 g/mol [1]	-
IUPAC Name	(4S,1'R)-1'-{[(2S)-3-(benzoylthio)-2-methylpropanoyl]oxy}-4-(phenylsulfanyl)-D5-L-proline [1]	-
CAS Number	Not explicitly provided in sources	81872-10-8 [1]
Biological Activity	Angiotensin-converting enzyme (ACE) inhibitor (deuterated analog) [1]	Angiotensin-converting enzyme (ACE) inhibitor (IC ₅₀ = 81 μM) [1]
Appearance	Colorless to off-white solid-liquid mixture [1]	-

Property	Zofenoprilat-d5	Zofenopril (Parent Drug)
Primary Application	Tracer; internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1]	Treatment of hypertension and heart failure; research on cardioprotection [3] [4]

Quantitative Data from Preclinical Studies

The following table consolidates key quantitative findings from experimental models treated with Zofenopril.

Parameter	Model / Context	Findings with Zofenopril Treatment
Cardiac Function	Spontaneously Hypertensive Rats (SHR) [3]	Favorable increase in left ventricle ejection fraction; improvement of diastolic function.
Vascular Function	SHR Aorta [3]	Increased NO-synthase activity; improved vasorelaxation.
Molecular Biomarkers	SHR Plasma & Heart Tissue [3]	Increased H ₂ S and Nitric Oxide (NO) levels.
Infarct Size	Murine & Swine Myocardial Ischemia/Reperfusion (I/R) [4]	Significant reduction in infarct size.
Cardiac Injury Marker	Murine & Swine Myocardial I/R [4]	Significant reduction in cardiac troponin I (cTn-I) levels.
ACE Inhibition Potency	<i>In vitro</i> [1]	IC ₅₀ = 81 µM (for non-deuterated Zofenopril).

Experimental Protocols

Here are the methodologies for key experiments cited in the search results, which provide context for the mechanisms of Zofenopril.

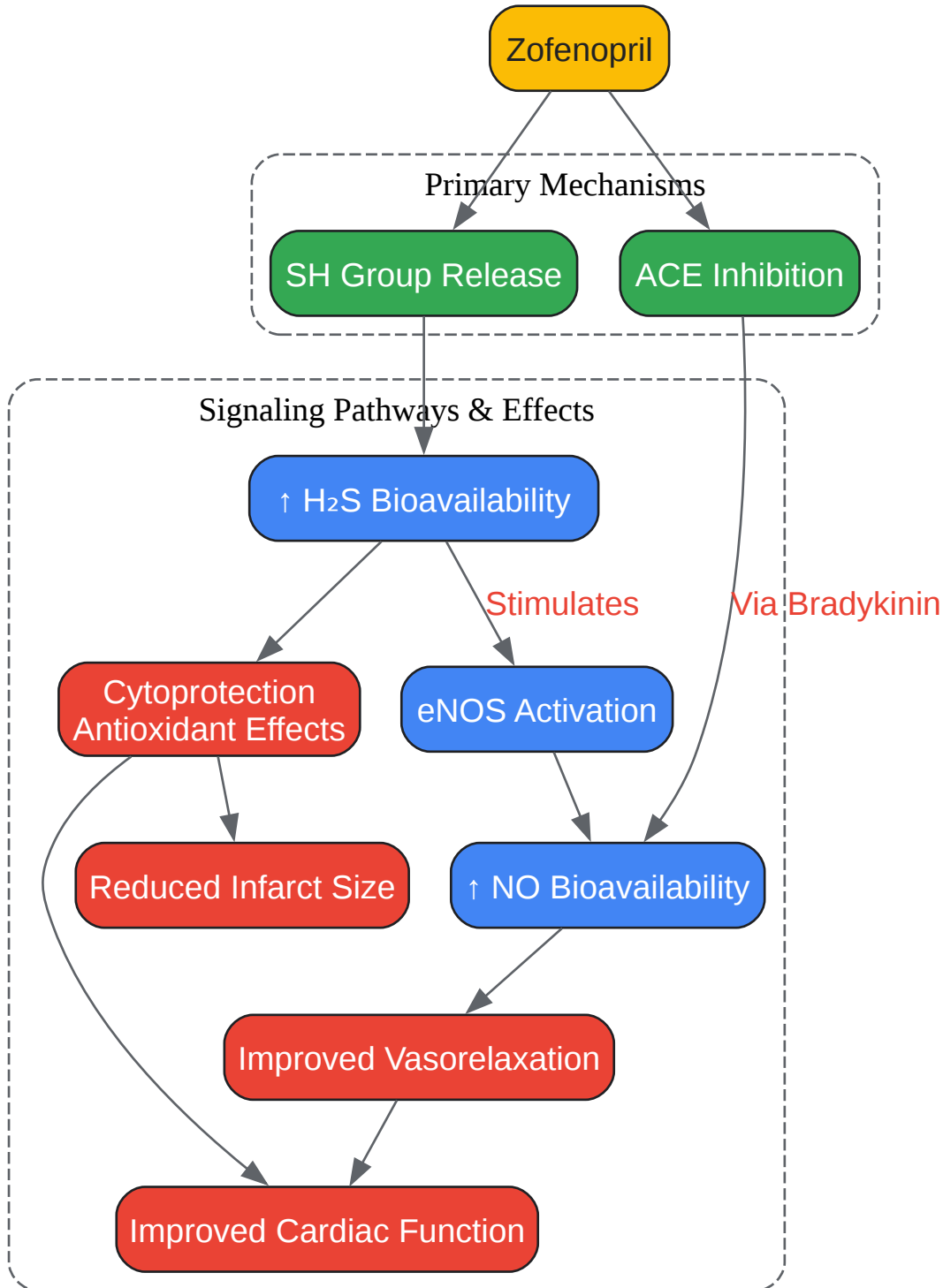
- **1. Protocol: Assessing Cardiovascular Effects in Hypertensive Rats [3]**
 - **Animal Model:** Spontaneously Hypertensive Rats (SHRs).
 - **Experimental Groups:** Rats were divided into control, ACE2 inhibitor (MLN-4760)-treated, zofenopril-treated, and combined treatment groups.
 - **Intervention:** Zofenopril calcium was administered orally at 10 mg/kg/day for 10 days. The specific ACE2 inhibitor MLN-4760 was delivered via subcutaneous osmotic minipumps.
 - **Measurements:** Systolic blood pressure (tail-cuff plethysmography), cardiac function (transthoracic echocardiography), and vasorelaxation of the thoracic aorta (organ bath studies).
 - **Biochemical Analysis:** H₂S and NO levels in plasma and heart tissue, along with NO-synthase activity, were measured.

- **2. Protocol: Evaluating Cardioprotection in Ischemia/Reperfusion Injury [4]**
 - **Animal Models:** C57BL/6J mice and Yucatan miniswine.
 - **Dosing:**
 - **Mice:** A single oral dose of zofenopril (10 mg/kg) was administered 8 hours before the surgical procedure.
 - **Swine:** Zofenopril (30 mg daily, orally) was given for 7 days before ischemia and continued during reperfusion.
 - **Surgical Procedure:** Myocardial ischemia was induced by temporary occlusion of a coronary artery, followed by reperfusion.
 - **Primary Outcome:** Myocardial infarct size, assessed as a percentage of the area at risk.
 - **Secondary Outcomes:** Plasma levels of cardiac troponin-I, H₂S (including sulfane sulfur), and NO metabolites.

- **3. Protocol: Comparing SH-group ACE Inhibitors on Endothelial Function [5]**
 - **Animal Model:** Myocardial infarcted (MI) heart failure rats (Wistar).
 - **Treatment:** Chronic treatment for 11-12 weeks with zofenopril (approx. 6 mg/kg/day), lisinopril (approx. 2 mg/kg/day), or N-acetylcysteine (approx. 40 mg/kg/day), mixed with chow.
 - **Tissue Preparation:** Aortas were studied as ring preparations in organ baths.
 - **Functional Assessment:** Endothelium-dependent and -independent dilatation was measured in response to acetylcholine (receptor-dependent) and A23187 (receptor-independent). The contribution of NO was determined using the NOS-inhibitor L-NMMA.

Signaling Pathways and Experimental Workflow

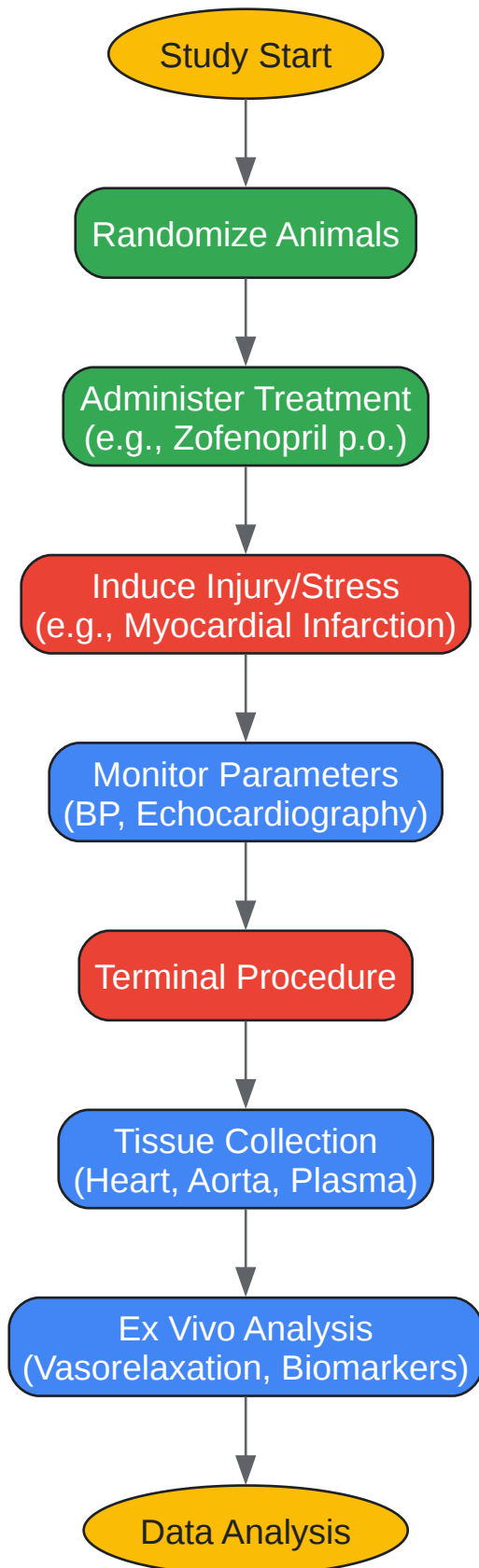
The diagram below illustrates the proposed key signaling pathways through which Zofenopril exerts its cardioprotective effects, based on the cited research.



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Zofenopril's cardioprotective signaling pathways.

The following flowchart outlines a typical *in vivo* protocol for investigating Zofenopril's effects in an animal model of heart disease.



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In vivo protocol for Zofenopril cardioprotection research.

Key Insights for Researchers

- **Unique Mechanism of Action:** Unlike many other ACE inhibitors, Zofenopril contains a sulfhydryl (SH) group, which is released *in vivo* and contributes to its effects by **potentiating the hydrogen sulfide (H₂S) pathway**, a key cytoprotective signaling molecule [3] [4]. It also demonstrates **potent antioxidant properties** [4].
- **Superiority in Clinical Outcomes:** The SMILE clinical trial indicated that Zofenopril may reduce mortality and morbidity in post-myocardial infarction patients to a greater extent than other ACE inhibitors like ramipril, suggesting its benefits extend beyond a simple class effect [4].
- **Role of Zofenoprilat-d5:** This deuterated compound is explicitly used as a **tracer and internal standard** for quantitative analysis (NMR, GC-MS, LC-MS) during drug development and research [1]. It is not typically used in the functional or mechanistic studies described here, which instead use the active drug, Zofenopril.

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[<https://www.smolecule.com/products/b12890675#zofenoprilat-d5-structure-c15h14d5no3s2>]

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